[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
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Overview
Description
[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds efficiently at room temperature, yielding the desired TBS-protected alcohol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its role as a protecting group in organic synthesis. The TBS group stabilizes reactive hydroxyl groups, preventing unwanted side reactions during multi-step syntheses . The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups in organic synthesis.
tert-Butyl(dimethyl)silyl trifluoromethanesulfonate: Acts as an effective additive in various chemical reactions.
tert-Butyl(dimethyl)silyl ethers: Commonly used protecting groups in organic synthesis.
Uniqueness
The uniqueness of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol lies in its structural complexity and versatility as a protecting group. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in multi-step organic syntheses, where precise control over functional group transformations is essential .
Properties
IUPAC Name |
[(3R,8R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZMBVPCOJWAER-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@@]2(N1CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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